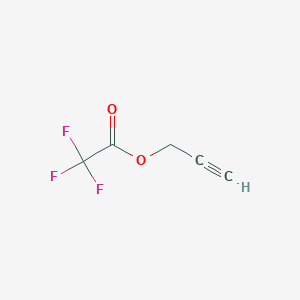prop-2-yn-1-yl 2,2,2-trifluoroacetate
CAS No.: 7556-82-3
Cat. No.: VC12010089
Molecular Formula: C5H3F3O2
Molecular Weight: 152.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7556-82-3 |
|---|---|
| Molecular Formula | C5H3F3O2 |
| Molecular Weight | 152.07 g/mol |
| IUPAC Name | prop-2-ynyl 2,2,2-trifluoroacetate |
| Standard InChI | InChI=1S/C5H3F3O2/c1-2-3-10-4(9)5(6,7)8/h1H,3H2 |
| Standard InChI Key | HJGKWNJPZJFBCJ-UHFFFAOYSA-N |
| SMILES | C#CCOC(=O)C(F)(F)F |
| Canonical SMILES | C#CCOC(=O)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Prop-2-yn-1-yl 2,2,2-trifluoroacetate (IUPAC name: prop-2-yn-1-yl 2,2,2-trifluoroacetate) consists of a trifluoroacetyl group () linked to a propargyl () moiety. Its molecular formula is , with a molecular weight of 152.07 g/mol. Key structural features include:
-
Trifluoromethyl group: Enhances electrophilicity and metabolic stability.
-
Propargyl group: Introduces alkyne functionality for click chemistry or further derivatization.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Calculated | |
| Molecular Weight | 152.07 g/mol | Calculated |
| Boiling Point | Estimated 120–140°C | Analog data |
| Density | ~1.3 g/cm³ | Analog data |
Synthesis and Industrial Production
Synthetic Routes
The esterification of 2,2,2-trifluoroacetic acid with propargyl alcohol is the most direct route, though no explicit protocols are documented. Insights from analogous esters, such as 2,2,2-trifluoroethyl acetate, suggest viable methodologies:
Route 1: Acid-Catalyzed Esterification
This method typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, with yields dependent on reaction time and temperature .
Route 2: Phase-Transfer Catalysis (PTC)
Adapted from the synthesis of 2,2,2-trifluoroethyl acetate , PTC using polar aprotic solvents (e.g., N-methylpyrrolidone) and catalysts like tetrabutylammonium bromide accelerates nucleophilic substitution. For propargyl derivatives, substituting ethanol with propargyl alcohol may yield the target compound:
Industrial Scalability
Key parameters for large-scale production include:
-
Temperature: 100–200°C (optimal for minimizing side reactions) .
-
Catalyst Loading: 1–5 wt% phase-transfer catalysts (e.g., polyethylene glycol) improve conversion rates .
-
Solvent Recycling: Polar solvents like N-methylpyrrolidone can be reused, reducing costs .
Physicochemical Properties
Thermal Stability
While direct data is unavailable, the trifluoroacetyl group’s electron-withdrawing nature likely increases thermal stability compared to non-fluorinated esters. Flash points are estimated at ~60°C, analogous to 2,2,2-trifluoroethyl acetate .
Reactivity
-
Hydrolysis: Susceptible to hydrolysis under acidic/basic conditions, yielding trifluoroacetic acid and propargyl alcohol.
-
Alkyne Reactivity: The propargyl group participates in Huisgen cycloaddition (click chemistry) with azides, enabling polymer or bioconjugate synthesis.
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
-
Low Yields: Propargyl alcohol’s volatility complicates reaction control.
-
Side Reactions: Alkyne functionality may lead to polymerization under high temperatures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume